Tacrine hydrochloride monohydrate, also known as Tacrine, is a centrally acting acetylcholinesterase inhibitor and indirect cholinergic agonist . It was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer’s disease . Tacrine improves the function of nerve cells in the brain by preventing the breakdown of a chemical called acetylcholine . People with dementia usually have lower levels of this chemical, which is important for the processes of memory, thinking, and reasoning .
The molecular structure of Tacrine hydrochloride monohydrate has been extensively studied. It has been found that the frontier molecular orbitals play a significant role in many chemical reactions and the formation of various complexes . These findings have helped researchers understand the inhibitory activities of Tacrine and its derivatives towards acetylcholinesterase .
The chemical reactions involving Tacrine hydrochloride monohydrate are complex and involve several steps. One of the key reactions is the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine and leads to an accumulation of acetylcholine at cholinergic synapses .
Tacrine hydrochloride monohydrate is a cholinesterase inhibitor that crosses the blood-brain barrier . It has been used to counter the effects of muscle relaxants, as a respiratory stimulant, and in the treatment of Alzheimer’s disease and other central nervous system disorders .
Tacrine hydrochloride monohydrate is derived from the natural alkaloid acridine. It belongs to the class of compounds known as cholinesterase inhibitors, which are crucial in managing conditions characterized by cholinergic deficits, such as Alzheimer’s disease. The chemical formula for tacrine is , and it has several synonyms, including 1,2,3,4-tetrahydro-9-acridinamine and tetrahydroaminacrine .
The synthesis of tacrine hydrochloride involves multiple steps, typically starting from commercially available precursors such as methyl anthranilate. Key methods include:
Recent studies have utilized Cu(I)-catalyzed alkyne-azide cycloaddition reactions to create novel derivatives of tacrine, enhancing its biological activity .
The molecular structure of tacrine hydrochloride monohydrate features a tetrahydroacridine core with an amino group at the 9-position. The compound exhibits a complex three-dimensional arrangement that facilitates its interaction with acetylcholinesterase enzymes.
Tacrine hydrochloride primarily undergoes reversible binding with acetylcholinesterase. The inhibition mechanism involves the formation of a stable enzyme-inhibitor complex, preventing the hydrolysis of acetylcholine. Key reactions include:
The mechanism by which tacrine exerts its therapeutic effects involves:
Tacrine hydrochloride monohydrate exhibits several notable physical and chemical properties:
These properties are critical for its formulation in pharmaceutical preparations.
Tacrine hydrochloride monohydrate has significant applications in:
Tacrine hydrochloride monohydrate (chemical name: 1,2,3,4-tetrahydro-9-acridinamine monohydrochloride monohydrate) emerged from foundational chemical research conducted by Australian chemist Adrien Albert at the University of Sydney. In 1949, Albert first synthesized tacrine as part of a series of acridine derivatives investigated for their antiseptic properties, with initial applications envisioned for topical antimicrobial use [1] [7]. The compound's molecular structure featured a tetracyclic acridine ring system with an amine functional group at position 9, contributing to its basic character and subsequent pharmaceutical relevance. Early pharmacological screening revealed unexpected central nervous system effects, including respiratory stimulation and analeptic properties, which prompted further investigation into potential neurological applications [9].
The critical therapeutic redirection toward Alzheimer's disease began in the 1970s when physician William Summers observed tacrine's effects on cognitive function during its experimental use for drug overdose coma reversal. This clinical observation, combined with emerging neurochemical research demonstrating cortical acetylcholine deficiency in Alzheimer's patients, provided the theoretical foundation for tacrine's mechanism as a cholinesterase inhibitor [7]. Between 1981-1986, Summers collaborated with researchers at UCLA to conduct pioneering clinical studies using oral tacrine formulations in Alzheimer's patients. Their investigations demonstrated measurable cognitive improvement in patients receiving tacrine over extended periods (average 12.6 months), establishing the first clinical evidence of pharmacological intervention for this neurodegenerative condition [7]. This period marked the transition of tacrine from a chemical curiosity to a serious candidate for neurological therapeutics, setting the stage for extensive clinical development.
Table 1: Key Milestones in Early Tacrine Development
Year | Development Milestone | Key Contributors | Significance |
---|---|---|---|
1949 | Initial synthesis of tacrine | Adrien Albert | Creation of the core acridine structure |
1970s | Observation of CNS effects | William Summers | Recognition of cognitive modulation potential |
1981 | First IV administration in Alzheimer's patients | Summers et al. | Proof-of-concept for cholinesterase inhibition |
1981-1986 | Oral formulation clinical studies | UCLA research group | Establishment of sustained cognitive benefits |
Tacrine hydrochloride monohydrate (marketed as Cognex®) achieved landmark FDA approval in 1993 as the first centrally acting cholinesterase inhibitor for Alzheimer's disease, following extensive multicenter clinical trials. The approval decision was primarily based on two pivotal controlled investigations that utilized rigorous assessment methodologies. These trials employed dual primary endpoints: the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) and clinician-rated global impression of change (CIBI) [8]. Patients with mild to moderate dementia (Mini-Mental State Examination scores 10-26) receiving 160 mg/day demonstrated statistically significant differences from placebo, with a mean drug-placebo difference of 4.8 ADAS-cog units and 0.5 CIBI units among study completers after 30 weeks of treatment [8]. These cognitive improvements, while modest, represented the first disease-modifying pharmacotherapy for a condition previously considered untreatable.
Post-marketing surveillance revealed significant pharmacovigilance concerns that ultimately led to the drug's market withdrawal. Hepatotoxicity emerged as the most serious safety issue, with approximately 49% of treated patients exhibiting elevated alanine aminotransferase (ALT) levels exceeding three times the upper limit of normal [1] [9]. The risk management strategy implemented in 1993 required biweekly liver function monitoring during the initial 16 weeks of treatment, creating substantial treatment burden and contributing to high discontinuation rates (approximately 17% of treated patients withdrew due to adverse events) [1] [8]. Despite these risk mitigation efforts, accumulating evidence of potentially fatal hepatotoxicity and the availability of safer cholinesterase inhibitors (donepezil, rivastigmine) led to the voluntary discontinuation of Cognex® in the United States in 2013 [1] [9]. This withdrawal established important precedents for pharmacovigilance practices in dementia therapeutics, particularly regarding: 1) the necessity of post-approval safety surveillance for centrally acting agents in vulnerable populations, 2) the limitations of intensive monitoring requirements for managing serious adverse events, and 3) the risk-benefit reevaluation of first-in-class drugs as therapeutic alternatives emerge.
Table 2: FDA Regulatory Timeline and Consequences
Regulatory Action | Year | Basis | Long-term Implications |
---|---|---|---|
Accelerated Approval | 1993 | Positive ADAS-cog/CIBI outcomes in two pivotal trials | Established cholinesterase inhibition as valid therapeutic approach |
Black Box Warning | 1993 | Hepatotoxicity risk (49% ALT elevation incidence) | Implemented mandatory liver function monitoring protocols |
Market Withdrawal | 2013 | Safer alternatives available; persistent safety concerns | Created precedent for reevaluation of first-generation dementia drugs |
The intellectual property history of tacrine hydrochloride monohydrate reflects evolving strategies in protecting neurological therapeutics. The foundational intellectual property was established through U.S. Patent 4,816,456 ("Administration of monoamine acridines in cholinergic neuronal deficit states"), issued to William Summers in 1989 [1] [3]. This pioneering patent claimed the method of using tacrine for Alzheimer's treatment, specifically covering "a method of improving memory in a patient with Alzheimer's disease comprising administering an effective memory-improving amount of a monoamine acridine compound" [3]. The patent's issuance coincided with the drug's Phase III clinical development and provided market exclusivity that facilitated Warner-Lambert's investment in the Cognex® development program. This composition-of-matter patent became the cornerstone of tacrine's commercial protection strategy during its initial market exclusivity period.
As the base patent approached expiration, pharmaceutical developers pursued formulation and delivery system innovations to extend the commercial lifecycle. Significant intellectual property development occurred in controlled-release technologies, exemplified by Patent WO1996000065A1 ("Tacrine pharmaceutical compositions") and CA2161538A1 ("Controlled release tacrine drug delivery systems") [3] [4]. These patents addressed key pharmacokinetic limitations of immediate-release tacrine capsules, particularly the short elimination half-life (2-4 hours) requiring inconvenient four-times-daily dosing and causing significant plasma concentration fluctuations. The controlled-release systems utilized advanced delivery platforms including: 1) osmotic pump formulations providing zero-order release kinetics, 2) matrix pellets with water-insoluble polymers for sustained release, and 3) multi-layer tablets combining immediate and sustained release components [3] [4]. These innovations claimed reduced hepatotoxicity risk through minimized Cmax concentrations while maintaining therapeutic efficacy—a direct response to the pharmacovigilance concerns that plagued the original formulation.
The intellectual property evolution demonstrates a strategic shift from composition claims to delivery optimization, reflecting changing market and safety considerations. This transition established important precedents for subsequent Alzheimer's therapeutics, particularly regarding patent strategies for: 1) mitigating known safety concerns through formulation science, 2) extending product lifecycle beyond base patent expiration, and 3) creating differentiated products in a therapeutic class where multiple cholinesterase inhibitors eventually became available. The tacrine patent landscape ultimately influenced development approaches for later neurological agents facing similar challenges of frequent dosing and concentration-dependent toxicity.
Table 3: Evolution of Tacrine Intellectual Property
Patent Focus | Exemplary Patents | Key Claims | Therapeutic Advantages Claimed |
---|---|---|---|
Composition and Use | US 4,816,456 (1989) | Alzheimer's treatment method using monoamine acridines | First patent protection for Alzheimer's indication |
Immediate-Release Formulations | Various national patents | Capsule compositions with specific excipient systems | Bioavailability optimization; manufacturing processes |
Controlled-Release Systems | WO1996000065A1; CA2161538A1 | Osmotic delivery systems; multi-layer pellets; matrix tablets | Reduced dosing frequency; lower hepatotoxicity risk |
Table 4: Chemical Properties of Tacrine Hydrochloride Monohydrate
Property | Value/Specification |
---|---|
Chemical Name | 1,2,3,4-tetrahydro-9-acridinamine monohydrochloride monohydrate |
CAS Registry Number | 1684-40-8 (hydrochloride salt) |
Molecular Formula | C13H14N2•HCl•H2O |
Molecular Weight | 252.74 g/mol |
Appearance | White crystalline solid |
Solubility | Freely soluble in water (distilled), 0.1N HCl, methanol; sparingly soluble in PEG 400 |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9